

# Spectroscopic Profile of 1,18-Octadecanediol: A Technical Guide

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## Compound of Interest

Compound Name: 1,18-Octadecanediol

Cat. No.: B156470

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,18-octadecanediol**, a long-chain aliphatic diol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside predicted mass spectrometry (MS) fragmentation patterns. Furthermore, it outlines standardized experimental protocols for acquiring such data.

## Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for **1,18-octadecanediol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.64	Triplet	4H	-CH <sub>2</sub> -OH (C1, C18)
~1.56	Quintet	4H	-CH <sub>2</sub> -CH <sub>2</sub> -OH (C2, C17)
~1.25	Multiplet	28H	-(CH <sub>2</sub> ) <sub>14</sub> - (C3-C16)
~1.30 (variable)	Singlet	2H	-OH

### <sup>13</sup>C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~63.1	-CH <sub>2</sub> -OH (C1, C18)
~32.8	-CH <sub>2</sub> -CH <sub>2</sub> -OH (C2, C17)
~29.7	-(CH <sub>2</sub> ) <sub>12</sub> - (C4-C15)
~29.4	-CH <sub>2</sub> - (C3, C16)
~25.7	-CH <sub>2</sub> -

### Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3330 (broad)	Strong	O-H stretch (hydrogen-bonded)
2920	Strong	C-H stretch (asymmetric, CH <sub>2</sub> )
2850	Strong	C-H stretch (symmetric, CH <sub>2</sub> )
1470	Medium	C-H bend (scissoring, CH <sub>2</sub> )
1060	Medium	C-O stretch (primary alcohol)
720	Weak	C-H rock (-(CH <sub>2</sub> ) <sub>n</sub> -, n ≥ 4)

## Mass Spectrometry (MS) (Predicted)

m/z	Relative Intensity (%)	Assignment
268	5	$[M-H_2O]^+$
250	10	$[M-2H_2O]^+$
various	variable	Series of $C_xH_y^+$ and $C_xH_yO^+$ fragments

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized by the operator.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1,18-octadecanediol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1H$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: pulse angle of 45-90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
  - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- $^{13}C$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

- A larger number of scans will be necessary to achieve a good signal-to-noise ratio (typically 1024 or more).
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid Phase (KBr Pellet): Grind a small amount of **1,18-octadecanediol** with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
  - Place the sample in the beam path and record the sample spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

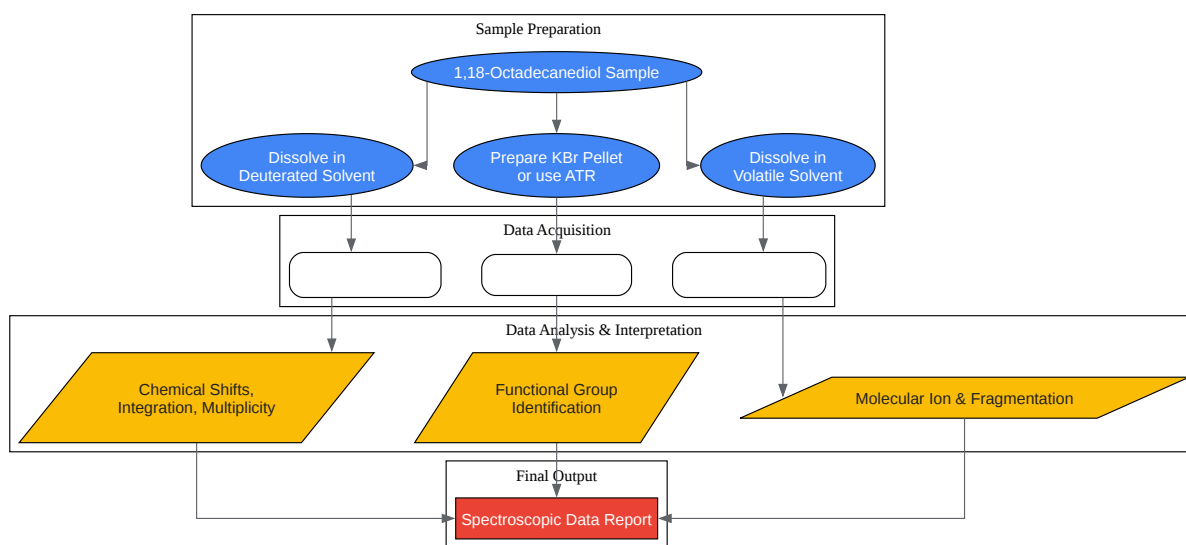
## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **1,18-octadecanediol** in a suitable volatile solvent (e.g., methanol, dichloromethane).

- Instrumentation: A mass spectrometer equipped with an appropriate ionization source is required. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
- Data Acquisition:
  - EI-MS: Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography). The standard electron energy is 70 eV.
  - ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography.
  - Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-500 amu).
- Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the molecule.

## Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **1,18-octadecanediol**.



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Caption: General workflow for spectroscopic analysis of **1,18-octadecanediol**.

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